molecular formula C27H34N2O6 B12817747 Fmoc-N-methyl-L-lysine(Boc)

Fmoc-N-methyl-L-lysine(Boc)

Cat. No.: B12817747
M. Wt: 482.6 g/mol
InChI Key: JMBKBGOKNZZJQA-UHFFFAOYSA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid is a complex organic compound often used in peptide synthesis. This compound is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Boc Protection: The second step involves the protection of the secondary amine with the tert-butoxycarbonyl (Boc) group. This is done by reacting the compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Coupling Reaction: The final step involves coupling the protected amino acid with the desired peptide chain using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In industrial settings, the production of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Deprotection Reactions: The compound undergoes deprotection reactions to remove the Fmoc and Boc groups. Fmoc deprotection is typically achieved using piperidine, while Boc deprotection is done using trifluoroacetic acid (TFA).

    Coupling Reactions: It participates in coupling reactions to form peptide bonds. Common reagents include DCC, DIC, and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Major Products

The major products formed from these reactions are peptides with specific sequences, which are used in various biological and chemical applications.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid is used as a building block in solid-phase peptide synthesis. It allows for the sequential addition of amino acids to form peptides with high precision.

Biology

In biological research, this compound is used to synthesize peptides that are studied for their biological activity. These peptides can act as enzyme inhibitors, receptor agonists or antagonists, and as probes to study protein-protein interactions.

Medicine

In medicine, peptides synthesized using this compound are explored for therapeutic purposes. They can be used in the development of peptide-based drugs for treating various diseases, including cancer, diabetes, and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc and Boc groups protect the amino functionalities during the synthesis process, preventing unwanted side reactions. Once the peptide chain is assembled, these protecting groups are removed to yield the final peptide product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid is unique due to its specific combination of Fmoc and Boc protecting groups, which provide a high degree of protection and stability during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-9-15-23(24(30)31)29(4)26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBKBGOKNZZJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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